3,3-Difluoropropanoic acid
CAS No.: 155142-69-1
Cat. No.: VC3746623
Molecular Formula: C3H4F2O2
Molecular Weight: 110.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155142-69-1 |
---|---|
Molecular Formula | C3H4F2O2 |
Molecular Weight | 110.06 g/mol |
IUPAC Name | 3,3-difluoropropanoic acid |
Standard InChI | InChI=1S/C3H4F2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7) |
Standard InChI Key | SHJWFIDAWODQSR-UHFFFAOYSA-N |
SMILES | C(C(F)F)C(=O)O |
Canonical SMILES | C(C(F)F)C(=O)O |
Introduction
Chemical Structure and Properties
3,3-Difluoropropanoic acid (CAS# 155142-69-1) is an organic compound with the molecular formula C3H4F2O2 and a molecular weight of 110.06 g/mol . The structure features a propanoic acid backbone with two fluorine atoms substituted at the beta position (carbon-3). This geminal difluoro substitution pattern confers distinctive physical and chemical properties compared to its non-fluorinated analogues.
Key Physical and Chemical Properties
The table below summarizes the key properties of 3,3-Difluoropropanoic acid:
Property | Value |
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Molecular Formula | C3H4F2O2 |
Molecular Weight | 110.06 g/mol |
Physical State | Colorless liquid |
CAS Registry Number | 155142-69-1 |
Density | Not fully determined |
Solubility | Soluble in organic solvents |
Assay | Typically ≥95% |
Storage Requirements | Requires fluorinated containers due to volatility |
Structural Comparison with Related Compounds
3,3-Difluoropropanoic acid belongs to a broader family of fluorinated carboxylic acids, each with distinct properties and applications. Understanding its relationship to similar compounds provides valuable context for appreciating its unique characteristics.
Comparison with Isomeric Forms
The position of fluorine atoms in fluorinated propionic acids significantly impacts their chemical behavior. While 3,3-Difluoropropanoic acid has fluorine atoms at the beta position, its structural isomer 2,2-Difluoropropanoic acid (CAS# 373-96-6) features fluorination at the alpha position . This positional difference results in distinct chemical reactivities and physical properties.
Comparison with More Complex Derivatives
More complex derivatives of 3,3-Difluoropropanoic acid include 3-Cyclopropyl-3,3-difluoropropanoic acid (C6H8F2O2, MW: 150.12 g/mol), which incorporates a cyclopropyl group at the beta position alongside the two fluorine atoms . This structural modification significantly alters the compound's physical properties and potential applications.
Another notable derivative is 2-Amino-3,3-difluoropropanoic acid (C3H5F2NO2), which essentially represents a fluorinated amino acid with the 3,3-difluoropropanoic acid backbone. This compound features an amino group at the alpha position, making it structurally analogous to a difluorinated alanine.
Chemical Reactivity and Fragmentation Patterns
Fluorinated propionic acids, including 3,3-Difluoropropanoic acid, display distinctive reactivity patterns influenced by the electron-withdrawing effects of the fluorine substituents.
Fragmentation Phenomena
Recent research into fluorinated propionic acids has examined their fragmentation behavior using infrared multiple-photon dissociation (IRMPD) spectroscopy and collision-induced dissociation (CID) . While this research focused on various fluorinated propionic acids rather than exclusively on 3,3-Difluoropropanoic acid, the findings provide valuable insights into the general reactivity patterns of this class of compounds.
Fluorinated propionic acids with fluorine atoms at specific positions can undergo multiple competing fragmentation pathways:
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Production of fluoroformate (FCO₂⁻) and the corresponding ethylene derivative
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Production of hydrogen fluoride (HF) and the associated carbanion
Specifically, fluorinated propionic acids with at least one fluorine atom bound to the terminal carbon (which would include 3,3-Difluoropropanoic acid) tend to yield fluoroformate upon fragmentation .
Reaction Mechanisms
The mechanistic pathways for these fragmentation processes often involve transition states with four-membered ring structures. The relative energy of these transition states significantly influences which product channel predominates during dissociation . These mechanistic insights are valuable for predicting and understanding the behavior of 3,3-Difluoropropanoic acid in various chemical environments.
Applications and Uses
3,3-Difluoropropanoic acid has several important applications across different fields, primarily stemming from its unique structural features and reactivity.
Research and Development Applications
As a fluorinated building block, 3,3-Difluoropropanoic acid serves as an important intermediate in the synthesis of more complex fluorinated compounds. The strategic incorporation of the difluoromethylene group can modulate the properties of target molecules in drug discovery and materials science.
Industrial Applications
The compound finds application as a fine chemical intermediate in various industrial processes . Its precisely positioned fluorine atoms make it valuable for creating specialized materials with specific performance characteristics.
Spectroscopic Characterization
Spectroscopic methods provide valuable tools for characterizing and identifying 3,3-Difluoropropanoic acid and related compounds.
Spectroscopic Analysis Methods
While detailed spectroscopic data specific to 3,3-Difluoropropanoic acid is limited in the provided literature, fluorinated organic compounds generally exhibit characteristic spectroscopic features:
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¹⁹F NMR spectroscopy typically shows distinctive signals for the difluoromethylene group
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¹³C NMR reveals characteristic splitting patterns due to C-F coupling
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Infrared spectroscopy shows characteristic C-F stretching frequencies
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Mass spectrometry often reveals fragmentation patterns in line with those observed in research on related fluorinated propionic acids
Comparison with Per- and Polyfluorinated Substances
3,3-Difluoropropanoic acid represents a specific case within the broader category of fluorinated organic compounds, which includes the environmentally concerning per- and polyfluorinated substances (PFAS).
Future Research Directions
The study of 3,3-Difluoropropanoic acid and related fluorinated carboxylic acids represents an active area of research with several promising directions.
Spectroscopic and Theoretical Studies
Further spectroscopic investigations, combined with density functional theory calculations, can provide deeper insights into the structural features and reactivity patterns of 3,3-Difluoropropanoic acid . Such studies would complement existing research on the fragmentation behavior of fluorinated propionic acids.
Application Development
The exploration of new applications for 3,3-Difluoropropanoic acid, particularly in pharmaceutical development and materials science, represents an important avenue for future research. The strategic incorporation of the difluoromethylene group can impart valuable properties to target molecules, including metabolic stability and altered physicochemical characteristics.
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